molecular formula C3Cl2F3NO B2413707 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane CAS No. 116942-59-7

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane

Cat. No. B2413707
CAS RN: 116942-59-7
M. Wt: 193.93
InChI Key: RKWNLYRUPNZVJP-UHFFFAOYSA-N
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Description

“1,1-Dichloro-2,2,2-trifluoroethane” is a chlorofluorohydrocarbon with the formula C2HCl2F3 . It is also known by other names such as freon 123, R-123, HCFC-123 . It is chemically inert in many situations .


Molecular Structure Analysis

The molecular formula of “1,1-Dichloro-2,2,2-trifluoroethane” is C2HCl2F3 . The molar mass is 152.9252096 .


Chemical Reactions Analysis

“1,1-Dichloro-2,2,2-trifluoroethane” is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals .


Physical And Chemical Properties Analysis

“1,1-Dichloro-2,2,2-trifluoroethane” has a molar mass of 152.9252096 . It is chemically inert in many situations .

Scientific Research Applications

Phase Separation and Equilibria

1,1-Dichloro-1-fluoroethane, which is structurally similar to 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane, has been studied for its role in the production of poly(vinylidene fluoride) and as a potential replacement for trichlorofluoromethane. Research has focused on the liquid-liquid equilibria in systems containing this compound, which is critical for phase separation processes in industrial applications (Kang & Lee, 1995).

Synthesis of Trifluoroethylated Compounds

The compound has been utilized in the synthesis of trifluoroethylated unsymmetrical 1,3-diynes. This process involves a copper-mediated reaction and has been noted for its moderate to good yields, tolerance of various substituents, and applicability in synthesizing trifluoroethyl-substituted 1,2,3-triazole and isoxazole (Zheng et al., 2016).

Synthesis of 4-Trihalomethyl-2H-1,3-benzoxazin-2-ones

1,1-Dichloro-2,2,2-trihaloethyl isocyanates, which include this compound, have been used in the synthesis of 4-trihalomethyl-2H-1,3-benzoxazin-2-ones. This process involves reacting the isocyanates with 3-dialkylamino(alkoxy)phenols (Vovk et al., 2004).

Development of Industrial-scale Processes

Research has also focused on the reductive dechlorination of related compounds to produce 1-chloro-2,2-difluoroethylene, a process important for the industrial-scale production of 1-chloro-2,2-difluoroethylene from waste materials in the production of related chlorofluorocarbons (Wang, Yang, & Xiang, 2013).

Safety and Hazards

“1,1-Dichloro-2,2,2-trifluoroethane” is suspected to be a carcinogen and is moderately toxic by inhalation . When heated to decomposition, it emits very toxic fumes of F and Cl .

properties

IUPAC Name

1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F3NO/c4-2(5,9-1-10)3(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWNLYRUPNZVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(C(F)(F)F)(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116942-59-7
Record name 1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane
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